1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
- It appears as a pale lemon-colored solid and has a melting point of 31-32 °C .
- The compound belongs to the class of aromatic acetophenones and derivatives, specifically substituted acetophenones.
1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethanone: .
Preparation Methods
- One synthetic route involves the oxidation of 1-(4-bromo-3-methylphenyl)ethanol using pyridinium chlorochromate in dichloromethane .
- The reaction proceeds as follows:
1-(4-bromo-3-methylphenyl)ethanol + Pyridinium chlorochromate → 1-(4-bromo-3-methylphenyl)ethanone
- Industrial production methods may vary, but this synthetic route provides a straightforward way to obtain the compound.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (such as chromates), nucleophiles (for substitution reactions), and reducing agents (like lithium aluminum hydride).
1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethanone: can undergo various reactions, including:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for designing bioactive molecules.
Medicine: Its derivatives could have pharmaceutical applications.
Industry: Employed in the production of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets.
Comparison with Similar Compounds
- Similar compounds include other substituted acetophenones, but their specific structures and properties differ.
4’-Bromo-3’-methylacetophenone: is unique due to its trifluoroethanone moiety.
Properties
Molecular Formula |
C9H6BrF3O |
---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6BrF3O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
JRPAFFSPQFABQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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